molecular formula C22H20N4O7 B11560402 3,4-Dimethoxy-N-({N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide

3,4-Dimethoxy-N-({N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11560402
M. Wt: 452.4 g/mol
InChI Key: CTTQBOWLEJJFDG-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. This intermediate is then reacted with hydrazine to produce 3,4-dimethoxybenzohydrazide. The final step involves the condensation of 3,4-dimethoxybenzohydrazide with 5-(3-nitrophenyl)furan-2-carbaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-Dimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups and furan ring contribute to its binding affinity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid: Shares the methoxy groups but lacks the nitrophenyl and furan moieties.

    N-(3,4-Dimethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of the complex hydrazinecarbonyl moiety.

    N-(3,4-Dimethoxyphenyl)methylene-2-methyl-5-nitroaniline: Contains the methoxy and nitrophenyl groups but differs in the overall structure.

Uniqueness

3,4-Dimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of methoxy, nitrophenyl, and furan groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N4O7

Molecular Weight

452.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-[(2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C22H20N4O7/c1-31-19-8-6-15(11-20(19)32-2)22(28)23-13-21(27)25-24-12-17-7-9-18(33-17)14-4-3-5-16(10-14)26(29)30/h3-12H,13H2,1-2H3,(H,23,28)(H,25,27)/b24-12+

InChI Key

CTTQBOWLEJJFDG-WYMPLXKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.